6-Amino-3-methyluracil

Übersicht

Beschreibung

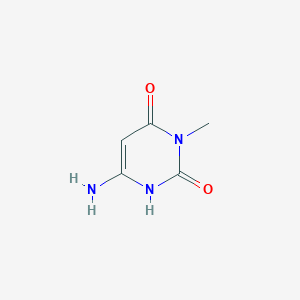

6-Amino-3-methyluracil is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of an amino group at the 6th position and a methyl group at the 3rd position of the uracil ring. Uracil derivatives, including this compound, are known for their significant roles in various biological and chemical processes, making them valuable in scientific research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-Amino-3-methyluracil is classified as a pyrimidine derivative with the molecular formula and a molecular weight of 141.13 g/mol. Its structure comprises an amino group at the 6-position and a methyl group at the 3-position of the uracil ring, which influences its biochemical properties and interactions.

Metabolism Studies

6-AMU is notably involved in metabolic studies, particularly concerning caffeine metabolism. It serves as a significant metabolite of caffeine, which is extensively studied for its pharmacokinetics and effects on human health. The analysis of urinary metabolites, including 6-AMU, provides insights into the activity of cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism. This relationship allows researchers to assess inter-individual differences in drug metabolism and the associated risks for developing exposure-related diseases .

Biomarkers in Pharmacokinetics

The compound has been identified as a potential biomarker for caffeine intake due to its moderate correlation with recorded caffeine levels in human subjects. This property makes it valuable in pharmacokinetic studies aimed at understanding caffeine's effects on health and behavior .

Therapeutic Potential

Research has indicated that 6-AMU may exhibit therapeutic properties, particularly in relation to its effects on cyclic nucleotide phosphodiesterases (PDEs). Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various physiological processes, including vasodilation and neurotransmission. Therefore, compounds like 6-AMU could have implications in treating cardiovascular diseases or neurological disorders .

Case Study: Caffeine Metabolism

A study examining the metabolism of caffeine highlighted the role of 6-AMU as a metabolite that reflects individual variations in enzyme activity related to caffeine processing. The findings suggested that individuals with higher levels of this metabolite might demonstrate different responses to caffeine consumption, impacting their risk for conditions such as hypertension or anxiety disorders .

Case Study: Drug Interaction Studies

In another investigation focused on drug interactions, researchers analyzed how 6-AMU interacts with various pharmaceutical compounds. The study found that it could modulate the effects of certain drugs by altering their metabolic pathways, thus affecting their efficacy and safety profiles .

Data Table: Summary of Key Applications

Wirkmechanismus

Target of Action

6-Amino-3-methyluracil is a derivative of uracil, a component of RNA, and is structurally similar to endogenous pyrimidine bases (nucleotides, nucleosides) which play an important role in mechanisms of metabolism and heredity

Mode of Action

It’s known that uracil derivatives can exhibit a broad spectrum of pharmacological activity, determined by their structural affinity for endogenous pyrimidine bases

Biochemical Pathways

It’s known that uracil and its derivatives can influence various biochemical pathways due to their structural similarity to endogenous pyrimidine bases . These affected pathways could have downstream effects on cellular processes and overall organism health.

Pharmacokinetics

It’s known that the compound is a major metabolite of caffeine in the human body , suggesting that it may share some pharmacokinetic properties with caffeine.

Result of Action

Uracil derivatives are known to exhibit a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antioxidant, anabolic, antiulcer, anticatabolic, and antiviral activities

Biochemische Analyse

Biochemical Properties

6-Amino-3-methyluracil is involved in various biochemical reactions. It interacts with enzymes and proteins, playing a role in the synthesis of heterocyclic structures such as pyrido-, pyrrolo-, and pyrimido-pyrimidines . The nature of these interactions is largely determined by the compound’s structure and the specific enzymes it interacts with.

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially inhibiting or activating them . Changes in gene expression may also occur as a result of these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is limited

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models Threshold effects may be observed, and high doses could potentially lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well defined. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyluracil typically involves the modification of uracil through various chemical reactionsThis can be achieved through multicomponent reactions involving 6-aminouracil as a starting material .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3-methyluracil undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted uracil derivatives .

Vergleich Mit ähnlichen Verbindungen

6-Amino-3-methyluracil can be compared with other similar compounds, such as:

6-Aminouracil: This compound has an amino group at the 6th position but lacks the methyl group at the 3rd position.

6-Methyluracil: This compound has a methyl group at the 6th position but lacks the amino group at the 3rd position.

1,3-Dimethyluracil: This compound has methyl groups at both the 1st and 3rd positions but lacks the amino group at the 6th position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

6-Amino-3-methyluracil (6-AMU) is a pyrimidine derivative and an important compound in the field of medicinal chemistry and biological research. Its structural formula is , and it is recognized for its potential biological activities, particularly in relation to enzyme inhibition and metabolic pathways. This article explores the biological activity of 6-AMU, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

This compound has been studied for its interaction with various biological targets, including enzymes involved in nucleic acid metabolism. Its primary mechanism of action appears to involve:

- Inhibition of Enzymes : 6-AMU may inhibit enzymes such as dihydropyrimidine dehydrogenase (DPD), which is crucial in the metabolism of pyrimidines. This inhibition can affect the levels of uracil and other metabolites in biological systems.

- Antioxidant Properties : Some studies suggest that derivatives of 6-AMU exhibit antioxidant properties, potentially mitigating oxidative stress in cells by scavenging free radicals.

Pharmacological Effects

The pharmacological effects of 6-AMU have been documented in various studies:

- Antitumor Activity : Research indicates that 6-AMU can exhibit antitumor properties by interfering with the DNA synthesis of cancer cells, making it a candidate for further investigation in cancer therapy.

- Impact on Metabolism : The compound has been shown to influence metabolic pathways related to nucleic acids, which could have implications for diseases characterized by dysregulated metabolism.

Case Studies and Research Findings

- Inhibition Studies : A study published in the Journal of Biological Chemistry reported that 6-AMU inhibits DPD activity, leading to altered pyrimidine metabolism in cancer cells. This suggests a potential therapeutic role in conditions like cancer where DPD is overexpressed .

- Metabolite Identification : In a study examining caffeine metabolism, 5-acetylamino-6-amino-3-methyluracil was identified as a significant metabolite, indicating that 6-AMU derivatives play a role in human metabolic pathways .

- Oxidative Stress Protection : Another study highlighted the antioxidant capacity of 6-AMU derivatives, showing their ability to reduce oxidative damage in cellular models, which may be beneficial in conditions associated with oxidative stress.

Comparison of Biological Activities

Pharmacokinetics and Safety Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 142.12 g/mol |

| Solubility | Soluble in water |

| Toxicity | Low toxicity reported |

| Metabolism | Hepatic metabolism |

Eigenschaften

IUPAC Name |

6-amino-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAVPFNFAUWIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355712 | |

| Record name | 6-Amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21236-97-5 | |

| Record name | 6-Amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-amino-3-methyluracil?

A1: this compound has the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol. [, ]

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used ultraviolet (UV) and infrared (IR) spectroscopy to characterize this compound. [, ] Nuclear magnetic resonance (NMR) spectroscopy has also been employed to confirm its structure. []

Q3: How is this compound formed in the body?

A3: this compound, often referred to as AAMU in research, is a major metabolite of caffeine in humans. It is formed through a series of demethylation and oxidation reactions, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. [, ]

Q4: Can the levels of this compound in urine be used to assess caffeine intake?

A4: Yes, studies have demonstrated a strong correlation between urinary concentrations of this compound and reported caffeine intake. This suggests its potential as a biomarker for estimating caffeine consumption. [, ]

Q5: What is the relationship between this compound and CYP1A2 activity?

A5: this compound is part of a metabolic ratio used to estimate CYP1A2 activity. This ratio, calculated from urine concentrations of specific caffeine metabolites including this compound, can provide insights into an individual's CYP1A2 metabolic capacity. []

Q6: Are there any diseases associated with altered this compound levels?

A6: A metabolomics study found significantly decreased levels of this compound, along with other caffeine metabolites, in the urine of patients with alcohol-associated liver disease. This decrease correlated with disease severity, suggesting its potential as a biomarker for monitoring liver function. []

Q7: How is this compound typically measured in biological samples?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or tandem mass spectrometry (MS/MS), is commonly used to quantify this compound in urine. [, ]

Q8: Are there alternative analytical techniques for this compound analysis?

A8: Yes, researchers have explored capillary electrophoresis (CE) coupled with multiwavelength detection as a viable alternative for separating and quantifying this compound and other caffeine metabolites in urine samples. [, ]

Q9: Has this compound been chemically synthesized?

A9: Yes, this compound has been successfully synthesized in the laboratory from readily available starting materials like 6-aminouracil. [, , ] This enables researchers to have a readily available source of the compound for further studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.